REACTION_SMILES
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[CH3:24][OH:25].[Na+:23].[OH-:22].[s:1]1[c:2]([CH:6]=[CH:7][C:8](=[O:9])[NH:10][c:11]2[c:12]([C:13](=[O:14])[O:15][CH2:16][CH3:17])[cH:18][cH:19][cH:20][cH:21]2)[cH:3][cH:4][cH:5]1>>[s:1]1[c:2]([CH:6]=[CH:7][C:8](=[O:9])[NH:10][c:11]2[c:12]([C:13](=[O:14])[OH:15])[cH:18][cH:19][cH:20][cH:21]2)[cH:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccccc1NC(=O)C=Cc1cccs1
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Name
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Type
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product
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Smiles
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O=C(C=Cc1cccs1)Nc1ccccc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |